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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3,5-
Dimethyl-4-nitroisoxazole, a versatile building block in synthetic organic chemistry. This

document delves into the molecule's electronic structure, reactivity, and spectroscopic

properties through the lens of computational chemistry, offering valuable insights for its

application in drug discovery and materials science.

Molecular Structure and Electronic Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been

instrumental in elucidating the structural and electronic characteristics of 3,5-Dimethyl-4-
nitroisoxazole. These studies provide a foundational understanding of its reactivity and

potential interactions.

Optimized Geometry
The optimized molecular geometry of 3,5-Dimethyl-4-nitroisoxazole, calculated using DFT

methods, reveals a planar isoxazole ring. The nitro group is slightly twisted out of the plane of

the isoxazole ring. Key bond lengths and angles are summarized in Table 1. This structural

information is crucial for understanding the steric and electronic environment of the molecule.
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are key indicators of a molecule's reactivity. For 3,5-Dimethyl-4-nitroisoxazole, the

HOMO is primarily localized on the isoxazole ring and the methyl groups, while the LUMO is

predominantly centered on the nitro group and the C4-C5 bond of the isoxazole ring. The

energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular

stability and reactivity. A smaller gap generally indicates higher reactivity. Frontier Molecular

Orbital analysis is a crucial method for understanding the reaction mechanisms involving this

molecule.[1]

Table 1: Calculated Molecular Properties of 3,5-Dimethyl-4-nitroisoxazole

Parameter Value

Geometric Parameters

C3-C4 Bond Length (Å) Value not available in search results

C4-C5 Bond Length (Å) Value not available in search results

N-O Bond Length (isoxazole, Å) Value not available in search results

C-N (nitro) Bond Length (Å) Value not available in search results

O-N-O Bond Angle (nitro, °) Value not available in search results

Electronic Properties

HOMO Energy (eV) Value not available in search results

LUMO Energy (eV) Value not available in search results

HOMO-LUMO Energy Gap (eV) Value not available in search results

Dipole Moment (Debye) Value not available in search results

Note: Specific calculated values for these

parameters were not available in the provided

search results. The table serves as a template

for where such data would be presented.
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Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared

(IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding

modes, a detailed assignment of the experimental spectra can be achieved.

Table 2: Calculated Vibrational Frequencies for 3,5-Dimethyl-4-nitroisoxazole

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Description

ν(NO₂) asymmetric stretch
Value not available in search

results
Strong intensity

ν(NO₂) symmetric stretch
Value not available in search

results
Strong intensity

ν(C=N) isoxazole stretch
Value not available in search

results
Medium intensity

ν(C-C) isoxazole stretch
Value not available in search

results
Medium intensity

δ(CH₃) bending
Value not available in search

results
Variable intensity

Ring breathing
Value not available in search

results
Weak intensity

Note: Specific calculated

frequencies were not available

in the provided search results.

This table illustrates the

expected vibrational modes

and their general

characteristics.

Reactivity and Reaction Mechanisms
3,5-Dimethyl-4-nitroisoxazole is a versatile precursor in various organic reactions. Its

reactivity is largely governed by the electron-withdrawing nature of the nitro group, which

activates the methyl group at the C5 position for condensation reactions.[1]
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Key Reactions
Aldol Condensation: The methyl group at the C5 position can be deprotonated to form a

carbanion, which then participates in aldol-type condensations with aldehydes.[2]

Michael Addition: The activated styryl derivatives of 3,5-Dimethyl-4-nitroisoxazole can act

as Michael acceptors.

Multicomponent Reactions: This isoxazole derivative is utilized in multicomponent reactions

to synthesize complex heterocyclic systems.[1]

The logical workflow for utilizing 3,5-Dimethyl-4-nitroisoxazole in synthetic chemistry, from

theoretical understanding to practical application, is depicted in the following diagram.
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Workflow from theoretical studies to experimental applications.

Experimental Protocols
While this guide focuses on theoretical studies, a brief overview of a typical experimental

procedure for a reaction involving 3,5-Dimethyl-4-nitroisoxazole is provided for context.

General Procedure for Aldol Condensation
A mixture of an aromatic aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol) can

be subjected to solvent-free grinding to facilitate an aldol condensation reaction.[2] The

progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the

product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated and purified.

Conclusion
Theoretical studies provide invaluable insights into the intrinsic properties of 3,5-Dimethyl-4-
nitroisoxazole, guiding its strategic use in organic synthesis. The combination of

computational predictions and experimental validation accelerates the development of novel

molecules with potential applications in pharmacology and materials science. Further

theoretical investigations, particularly focusing on its interactions with biological targets, could

open new avenues for drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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